

# Technical Support Center: Overcoming TH-302 (Evofosfamide) Dose-Limiting Toxicities In Vivo

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hypoxia-activated prodrug TH-302 (evofosfamide). The information provided is intended to help manage and overcome dose-limiting toxicities (DLTs) observed in in vivo studies.

#### Frequently Asked Questions (FAQs)

Q1: What is TH-302 and how does it work?

TH-302, also known as evofosfamide, is a hypoxia-activated prodrug.[1] It is designed to selectively target and eliminate cancer cells in hypoxic (low oxygen) tumor microenvironments. [2] The molecule consists of a 2-nitroimidazole moiety linked to the DNA-alkylating agent bromo-isophosphoramide mustard (Br-IPM).[3][4] In areas of normal oxygenation (normoxia), TH-302 remains largely inactive. However, under hypoxic conditions, the 2-nitroimidazole trigger is reduced, leading to the release of the active cytotoxic agent, Br-IPM.[1][3][5] Br-IPM then crosslinks DNA, leading to cell cycle arrest and apoptosis.[5]

Q2: What are the known dose-limiting toxicities (DLTs) of TH-302 in vivo?

In a Phase 1 clinical study involving patients with advanced solid tumors, the primary DLTs observed were skin and mucosal toxicities.[4] Specifically, Grade 3 skin and mucosal toxicities were dose-limiting at a dose of 670 mg/m² when administered three times a week.[4][6] In a once-every-3-week dosing regimen, Grade 3 fatigue and Grade 3 vaginitis/proctitis were the DLTs at a dose of 940 mg/m².[4][6] Preclinical toxicology studies in rats and dogs identified



reversible leukopenia, neutropenia, and lymphopenia as DLTs, with effects on the bone marrow.[4]

Q3: What are the maximum tolerated doses (MTDs) for TH-302?

The MTDs for TH-302 were determined in a Phase 1 clinical trial with two different dosing schedules[4]:

- 575 mg/m² when administered three times weekly, followed by one week off.[4][6]
- 670 mg/m² when administered once every three weeks.[4][6]

Q4: How can the risk of toxicity be minimized when using TH-302 in combination therapies?

Preclinical studies have shown that the timing and sequence of drug administration are crucial for managing toxicity in combination regimens. Simultaneous administration of TH-302 with other chemotherapeutic agents tended to increase toxicity.[2][7] To mitigate this, it is recommended to introduce a time separation between the administration of TH-302 and the other chemotherapeutic agent.[2][7] Studies suggest that administering TH-302 2-8 hours prior to the other agent may offer superior efficacy with manageable toxicity.[2][7]

Q5: Are there any specific patient populations that might be more susceptible to TH-302 toxicities?

The Phase 1 clinical trial excluded patients with systemic hypoxemia, defined as requiring supplemental oxygen or having less than 90% oxygen saturation after a 2-minute walk.[4] This suggests that individuals with pre-existing systemic hypoxia may be at a higher risk for off-target activation of TH-302 and subsequent toxicities.

## Troubleshooting Guide Issue 1: Observation of Skin and Mucosal Toxicities

- Problem: Your in vivo study is showing significant skin rashes, mucositis, or other mucosal irritations at your current dosage of TH-302.
- Possible Cause: The dose of TH-302 may be approaching or exceeding the MTD for the administered schedule, leading to off-target effects in normoxic tissues.



- Troubleshooting Steps:
  - Dose Reduction: Consider a dose reduction of TH-302 in your experimental plan.
  - Modify Dosing Schedule: If using a frequent dosing schedule, consider switching to a less frequent regimen (e.g., from weekly to every three weeks) to allow for recovery.
  - Supportive Care: In clinical settings, supportive care measures for managing skin and mucosal toxicities should be implemented. For preclinical models, ensure proper animal husbandry and monitoring to prevent secondary infections at affected sites.
  - Combination Therapy Timing: If using TH-302 in combination, ensure there is a sufficient time gap between the administration of TH-302 and the other therapeutic agent.

#### **Issue 2: Excessive Fatigue or Lethargy in Animal Models**

- Problem: Animals treated with TH-302 appear lethargic, show reduced activity, or experience significant weight loss.
- Possible Cause: Fatigue has been identified as a DLT, particularly at higher doses in less frequent dosing schedules. This could be an indicator of systemic toxicity.
- Troubleshooting Steps:
  - Dose and Schedule Evaluation: Re-evaluate the dose and schedule. The MTD for the every-3-week schedule was found to be 670 mg/m², with fatigue being a DLT at 940 mg/m².[4] Ensure your experimental dose is within a well-tolerated range.
  - Monitor Animal Well-being: Closely monitor animal weight, food and water intake, and overall behavior. Body weight loss is a key indicator of toxicity.[2]
  - Blood Work: If feasible, perform complete blood counts to check for hematologic toxicities such as neutropenia or lymphopenia, which were observed in preclinical studies.[4]

## Issue 3: Hematologic Toxicities (Neutropenia, Lymphopenia)



- Problem: Blood analysis reveals a significant drop in neutrophils, lymphocytes, or overall white blood cell counts.
- Possible Cause: Preclinical studies identified reversible hematologic effects on the bone marrow as a key toxicity.[4]
- Troubleshooting Steps:
  - Dose Adjustment: This is a direct indication to lower the dose of TH-302.
  - Recovery Periods: Ensure adequate recovery time between treatment cycles to allow for the restoration of hematopoietic function.
  - Combination Effects: Be aware that combining TH-302 with other myelosuppressive agents can exacerbate these effects.

### **Quantitative Data Summary**

Table 1: Dose-Limiting Toxicities of TH-302 in a Phase 1 Clinical Trial[4]

| Dosing Regimen                        | Dose Level | Dose-Limiting<br>Toxicity (DLT)                    | Maximum Tolerated Dose (MTD) |
|---------------------------------------|------------|--|------------------------------|
| Arm A: Three times weekly, 1 week off | 670 mg/m²  | Grade 3 skin and mucosal toxicities                | 575 mg/m²                    |
| Arm B: Every 3 weeks                  | 940 mg/m²  | Grade 3 fatigue,<br>Grade 3<br>vaginitis/proctitis | 670 mg/m²                    |

Table 2: Preclinical Toxicology Profile of TH-302[4]



| Animal Model | No-Observed Adverse<br>Effect Level (NOAEL) | Observed Toxicities   |
|--------------|---|---|
| Rat          | 12.5 mg/kg                                  | Reversible leukopenia,<br>neutropenia, lymphopenia;<br>effects on bone marrow |
| Dog          | 8 mg/kg                                     | Reversible leukopenia,<br>neutropenia, lymphopenia;<br>effects on bone marrow |

### **Experimental Protocols**

Protocol: Phase 1 Dose-Escalation Study for TH-302[4]

- Objective: To determine the DLTs, MTD, safety, and pharmacokinetics of TH-302 in patients with advanced solid tumors.
- Patient Population: Adult patients (≥18 years) with histologically or cytologically confirmed advanced solid malignancies for whom no effective therapy was available. Patients were required to have an ECOG performance status of 0 or 1 and adequate hematologic, renal, and hepatic function.
- Drug Administration: TH-302 was administered as an intravenous infusion over 30 to 60 minutes.
- Dosing Regimens:
  - Arm A (Weekly Dosing): TH-302 administered on days 1, 8, and 15 of a 28-day cycle.
     Dose escalation ranged from 7.5 mg/m² to 670 mg/m².
  - Arm B (Every 3-Week Dosing): TH-302 administered once every 3 weeks. Dose escalation ranged from 670 mg/m² to 940 mg/m².
- Dose Escalation Design: A modified accelerated titration design was used. Dose escalation
  was initially 100% between cohorts until a DLT or a specific grade 2 toxicity occurred.
  Subsequently, the cohort size was increased, and dose escalations were reduced to 40%.



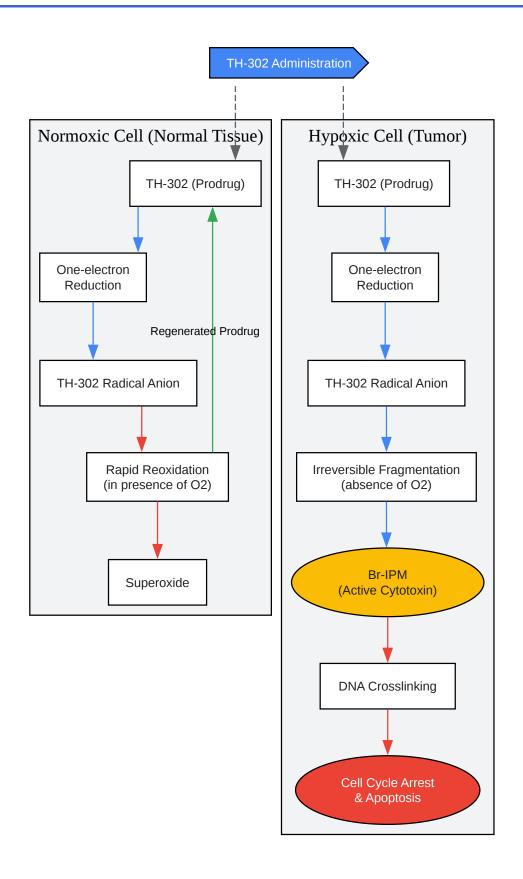




 Toxicity Assessment: Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events version 3.0. DLTs were assessed during the first cycle of treatment.

### **Visualizations**

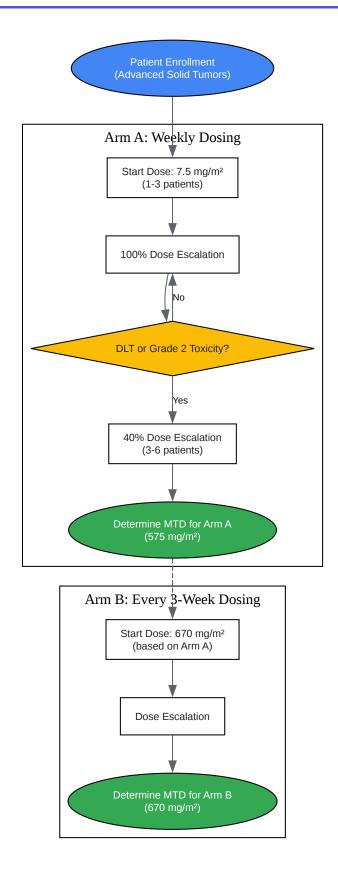




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Caption: Mechanism of TH-302 activation in normoxic vs. hypoxic conditions.

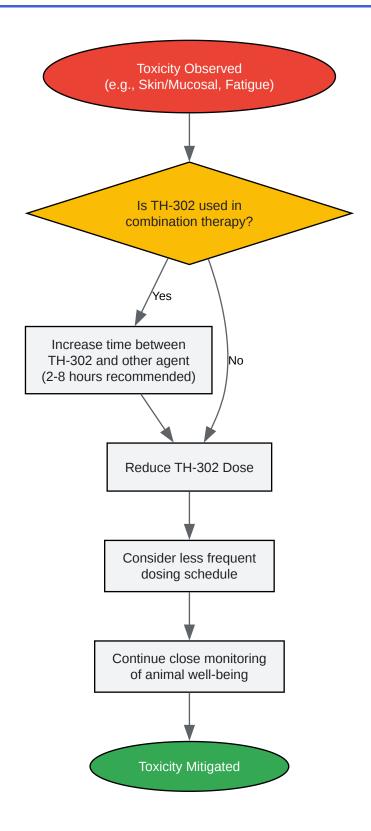




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Caption: Workflow for the Phase 1 dose-escalation study of TH-302.





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Caption: Troubleshooting flowchart for managing TH-302 in vivo toxicities.



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